molecular formula C10H15BO4S B578240 4-(Butylsulfonyl)phenylboronic acid CAS No. 1217501-02-4

4-(Butylsulfonyl)phenylboronic acid

Cat. No.: B578240
CAS No.: 1217501-02-4
M. Wt: 242.096
InChI Key: YGBYIKCBEZABIT-UHFFFAOYSA-N
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Description

4-(Butylsulfonyl)phenylboronic acid is a chemical compound with the formula C10H15BO4S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a boronic acid group, which is further substituted with a butylsulfonyl group . The molecular weight of this compound is 242.1000 g/mol .


Chemical Reactions Analysis

Boronic acids, including this compound, are known for their ability to form reversible complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This unique chemistry has led to their utility in various sensing applications .

Scientific Research Applications

Catalysis and Fine Chemical Synthesis
4-(Butylsulfonyl)phenylboronic acid and its derivatives are extensively utilized in catalysis, playing a crucial role in the synthesis of fine chemicals. For instance, the encapsulation of Pd-nanoparticles within a polymeric framework has demonstrated significant efficacy in catalyzing selective hydrogenation and Suzuki cross-coupling reactions. This application underscores the potential of phenylboronic acid derivatives in enhancing the selectivity and efficiency of chemical transformations, crucial for the production of various fine chemicals (Nemygina et al., 2016).

Advanced Material Development
The development of advanced materials leverages the unique properties of phenylboronic acid derivatives. For example, phenylboronic acid-functionalized pyrene derivatives have been synthesized for self-assembling into nanorods, which are used for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. This application demonstrates the capability of phenylboronic acid derivatives in creating novel materials with specific functions, including bioimaging and therapeutic interventions (Li & Liu, 2021).

Pharmaceutical and Chemical Engineering
Phenylboronic acid and its derivatives have found widespread applications in pharmaceutical and chemical engineering due to their ability to form reversible complexes with polyol compounds. This characteristic makes them suitable for use in self-regulated insulin delivery systems, tissue engineering, separation, and sensor systems. The versatility of phenylboronic acid derivatives in these applications highlights their potential for further developments in pharmaceutical and chemical engineering fields (Chu Liang-yin, 2006).

Bio-Application Nanomaterials
Phenylboronic acid-decorated polymeric nanomaterials have emerged as a paradigm for advanced bio-application. These materials exploit the unique chemistry of phenylboronic acid to interact with glucose and sialic acid, enabling their use in drug delivery systems and biosensors. The review by Lan & Guo (2019) emphasizes the significant advances in the fabrication of these nanomaterials and their potential applications, underscoring the innovative approach to diagnostic and therapeutic solutions (Lan & Guo, 2019).

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and carbon-based substrates in these reactions.

Mode of Action

The mode of action of 4-(Butylsulfonyl)phenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring a carbon group to a palladium catalyst. This forms a new carbon-carbon bond, allowing for the synthesis of complex organic compounds .

Biochemical Pathways

Given its potential role in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds . The downstream effects would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of this compound would likely depend on the specific context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, the compound could facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a suitable palladium catalyst, the pH of the reaction environment, and the temperature .

Safety and Hazards

Boronic acids, including 4-(Butylsulfonyl)phenylboronic acid, are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can be harmful if swallowed and may cause skin and eye irritation .

Future Directions

Boronic acids are increasingly being utilized in diverse areas of research due to their unique chemical properties . They have found applications in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . As such, the future directions for 4-(Butylsulfonyl)phenylboronic acid will likely follow these trends.

Properties

IUPAC Name

(4-butylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBYIKCBEZABIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675228
Record name [4-(Butane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-02-4
Record name B-[4-(Butylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Butane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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